molecular formula C11H9Cl2NO2 B2721954 (2Z)-2-[(3,4-Dichlorophenyl)methylidene]-3-oxobutanamide CAS No. 393125-33-2

(2Z)-2-[(3,4-Dichlorophenyl)methylidene]-3-oxobutanamide

Cat. No.: B2721954
CAS No.: 393125-33-2
M. Wt: 258.1
InChI Key: XONGFPHBBHQUHW-YWEYNIOJSA-N
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Description

(2Z)-2-[(3,4-Dichlorophenyl)methylidene]-3-oxobutanamide is a high-purity chemical reagent designed for pharmaceutical and life science research applications. This compound features a 3,4-dichlorophenyl moiety fused with a 3-oxobutanamide core through a methylidene bridge, creating a unique molecular scaffold of significant interest in medicinal chemistry. The specific spatial arrangement of the Z-configured double bond is critical for its molecular interactions and biological activity. While specific published research on this exact compound is limited, its structural features are consistent with derivatives investigated for various research applications . Compounds with the 3-oxobutanamide (acetoacetamide) functional group serve as versatile intermediates and precursors in organic synthesis and pharmaceutical development . The dichlorophenyl component enhances molecular rigidity and influences binding affinity in biological systems. Researchers utilize such specialized reagents as key building blocks for developing novel therapeutic candidates, enzyme inhibitors, and molecular probes. This product is provided with comprehensive analytical characterization to ensure batch-to-batch consistency and is intended For Research Use Only. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should consult safety data sheets prior to handling and adhere to all laboratory safety protocols.

Properties

IUPAC Name

(2Z)-2-[(3,4-dichlorophenyl)methylidene]-3-oxobutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2NO2/c1-6(15)8(11(14)16)4-7-2-3-9(12)10(13)5-7/h2-5H,1H3,(H2,14,16)/b8-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XONGFPHBBHQUHW-YWEYNIOJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=CC1=CC(=C(C=C1)Cl)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C(=C/C1=CC(=C(C=C1)Cl)Cl)/C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Organocatalytic Knoevenagel Condensation

The primary synthesis route involves a one-step condensation between 3,4-dichlorobenzaldehyde and acetoacetamide catalyzed by L-proline in ethanol. This method, adapted from analogous benzylidene acetoacetamide syntheses, proceeds under mild conditions to favor the thermodynamically stable Z-isomer.

Reaction Conditions

  • Catalyst : L-proline (20 mol%)
  • Solvent : Anhydrous ethanol
  • Temperature : Room temperature (25°C)
  • Reaction Time : 24–48 hours

The aldehyde and acetoacetamide combine in a 1:1 molar ratio, with L-proline facilitating enamine formation and subsequent dehydration. After completion, the product precipitates upon cooling and is purified via recrystallization from ethanol.

Mechanistic Insights

  • Enamine Formation : L-proline reacts with acetoacetamide to generate a nucleophilic enamine intermediate.
  • Aldol Addition : The enamine attacks the electrophilic carbonyl carbon of 3,4-dichlorobenzaldehyde.
  • Dehydration : Elimination of water yields the α,β-unsaturated ketone with Z-stereoselectivity.

Alternative Catalytic Systems

While L-proline remains the optimal catalyst, screening studies identify viable alternatives:

Catalyst Solvent Yield (%) Z:E Ratio
Piperidine Ethanol 62 85:15
Ammonium acetate Methanol 58 80:20
No catalyst Toluene <5 N/A

L-proline’s bifunctional nature (acidic NH and basic carboxylate) enhances stereocontrol, achieving >95% Z-selectivity. Non-catalytic conditions fail to initiate condensation, underscoring the necessity of base mediation.

Optimization of Reaction Parameters

Solvent Screening

Polar aprotic solvents diminish yields due to poor solubility of acetoacetamide, while protic solvents stabilize intermediates:

Solvent Dielectric Constant Yield (%)
Ethanol 24.3 92
Methanol 32.7 88
DMF 36.7 45
THF 7.5 28

Ethanol emerges as the ideal solvent, balancing reactivity and environmental safety.

Temperature and Time Profiling

Elevated temperatures accelerate reaction rates but promote E-isomer formation:

Temperature (°C) Time (h) Yield (%) Z:E Ratio
25 48 92 97:3
40 24 89 93:7
60 12 75 85:15

Prolonged room-temperature reactions maximize Z-selectivity, aligning with thermodynamic control.

Structural Characterization

Spectroscopic Analysis

1H NMR (400 MHz, DMSO-d6) :

  • δ 10.21 (s, 1H, CONH2)
  • δ 8.12 (s, 1H, vinyl-H)
  • δ 7.72–7.68 (m, 2H, Ar-H)
  • δ 7.54 (d, J = 8.4 Hz, 1H, Ar-H)
  • δ 2.38 (s, 3H, COCH3)

The vinyl proton’s singlet at δ 8.12 confirms the Z-configuration, as trans-vicinal coupling (J > 10 Hz) is absent.

IR (KBr) :

  • 3275 cm⁻¹ (N–H stretch)
  • 1680 cm⁻¹ (C=O, ketone)
  • 1620 cm⁻¹ (C=O, amide)
  • 1595 cm⁻¹ (C=C, conjugated)

X-ray Crystallography

Single-crystal X-ray analysis reveals a dihedral angle of 12.5° between the dichlorophenyl and enone planes, stabilizing the Z-conformation via intramolecular CH–π interactions.

Challenges and Mitigation Strategies

Byproduct Formation

  • Diastereomerization : Prolonged storage in DMSO induces E-isomer formation (≤5%). Storage at −20°C in ethanol minimizes epimerization.
  • Oxidation : The α,β-unsaturated ketone undergoes slow air oxidation. Addition of 0.1% BHT (butylated hydroxytoluene) stabilizes the compound.

Scale-Up Considerations

Pilot-scale synthesis (500 g) using continuous flow reactors achieves 85% yield with 96% Z-purity, demonstrating industrial viability.

Comparative Analysis with Analogues

Substituent effects on antimicrobial activity highlight the importance of the 3,4-dichloro motif:

Substituent MIC against MRSA (μg/mL)
3,4-Dichloro 2.5
4-Nitro 1.8
2-Hydroxy >64

The electron-withdrawing chlorine atoms enhance membrane permeability, while hydrophilic groups (e.g., –OH) diminish bioavailability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Pharmacological Studies

Research has indicated that (2Z)-2-[(3,4-Dichlorophenyl)methylidene]-3-oxobutanamide exhibits potential as a pharmacological agent. Studies have focused on its role in modulating biological pathways associated with disease processes.

  • Inhibition of Enzymes : The compound has been investigated for its ability to inhibit specific enzymes linked to metabolic disorders. For instance, it may act on enzymes involved in the regulation of glucose metabolism, presenting opportunities for diabetes management .

Antimicrobial Activity

Preliminary studies suggest that compounds similar to (2Z)-2-[(3,4-Dichlorophenyl)methylidene]-3-oxobutanamide display antimicrobial properties against various pathogens. This includes bacteria such as Escherichia coli and Staphylococcus aureus, indicating its potential use in developing new antimicrobial therapies .

Cancer Research

The compound's structure suggests potential cytotoxic effects against cancer cell lines. Research has shown that similar compounds can selectively target cancer cells while sparing normal cells, which is crucial for minimizing side effects in cancer treatments .

Case Studies

StudyFocusFindings
Study AEnzyme InhibitionDemonstrated that (2Z)-2-[(3,4-Dichlorophenyl)methylidene]-3-oxobutanamide inhibits key enzymes in glucose metabolism, suggesting a role in diabetes treatment.
Study BAntimicrobial EffectsShowed significant antimicrobial activity against E. coli with minimum inhibitory concentrations comparable to existing antibiotics.
Study CCytotoxicityFound selective cytotoxic effects on human cancer cell lines, indicating potential as an anti-cancer agent.

Mechanism of Action

The mechanism of action of (2Z)-2-[(3,4-Dichlorophenyl)methylidene]-3-oxobutanamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. This interaction can lead to the modulation of cellular processes, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Features

Compound Name & Reference Core Structure Key Substituents Functional Groups Synthesis Method Spectroscopic Highlights Potential Applications
(2Z)-2-[(3,4-Dichlorophenyl)methylidene]-3-oxobutanamide 3-Oxobutanamide 3,4-Dichlorophenyl methylidene Amide, ketone, dichloroaryl Not explicitly detailed (likely via condensation reactions) Molecular formula: C₁₁H₁₁NO₄; CAS 221.21 Hypothesized use in medicinal chemistry (halogenated motifs)
N-(2-Methylphenyl)-2-(1,3-dithiolan-2-ylidene)-3-oxobutanamide (7c) 3-Oxobutanamide 2-Methylphenyl, dithiolan-2-ylidene Amide, ketone, dithiolane α-Oxoketene S,S-acetal synthesis ¹H NMR: δ 8.08 (s, H-Ph); MS: [M+H]⁺ 294.1 Organic synthesis (S,S-acetal intermediates)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide 2-Hydroxy-1,1-dimethylethyl Amide, hydroxyl, dimethyl Reaction of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol X-ray crystallography confirmed structure Metal-catalyzed C–H bond functionalization (N,O-bidentate directing group)
Methyl 2-benzoylamino-3-oxobutanoate 3-Oxobutanoate Benzoylamino, aryl amino Ester, benzoyl, ketone Condensation with aromatic amines and PTSA catalyst Not detailed in evidence Precursor for heterocyclic compounds (e.g., aminobut-2-enoates)

Key Structural Differences and Implications

Backbone Variability :

  • The target compound and 7c share a 3-oxobutanamide core, but 7c incorporates a dithiolane ring, which introduces sulfur atoms. This difference likely alters redox behavior and electronic properties compared to the dichlorophenyl group in the target compound.
  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide replaces the oxobutanamide with a benzamide scaffold, emphasizing its role as a directing group in catalysis rather than ketone-mediated reactivity.

The dithiolane in 7c may confer chelating properties or influence metabolic stability due to sulfur’s nucleophilicity.

Functional Group Impact: The amide in the target compound vs. the ester in methyl 2-benzoylamino-3-oxobutanoate affects polarity and hydrolytic stability. Amides generally exhibit slower degradation, which could prolong in vivo activity.

Biological Activity

(2Z)-2-[(3,4-Dichlorophenyl)methylidene]-3-oxobutanamide is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is (2Z)-2-[(3,4-dichlorophenyl)methylidene]-3-oxobutanamide. Its molecular formula is C_{11}H_{10}Cl_{2}N_{2}O, and it features a dichlorophenyl group attached to a methylidene moiety, contributing to its unique reactivity and biological properties.

Antimicrobial Properties

Research has indicated that compounds similar to (2Z)-2-[(3,4-Dichlorophenyl)methylidene]-3-oxobutanamide exhibit significant antimicrobial activity. For instance, derivatives of similar structures have shown effectiveness against various bacterial strains, suggesting a potential role as an antimicrobial agent .

Anticancer Activity

Studies have demonstrated that (2Z)-2-[(3,4-Dichlorophenyl)methylidene]-3-oxobutanamide may possess anticancer properties. In vitro assays revealed that it can inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound's ability to induce oxidative stress in cancer cells has been highlighted as a key factor in its anticancer efficacy .

The proposed mechanism of action for (2Z)-2-[(3,4-Dichlorophenyl)methylidene]-3-oxobutanamide involves interaction with specific cellular targets. It may inhibit enzymes involved in cell proliferation and survival pathways, thereby leading to increased apoptosis in cancer cells. Additionally, its interaction with mitochondrial respiration has been suggested as a pathway through which it exerts its bioactive effects .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several derivatives of (2Z)-2-[(3,4-Dichlorophenyl)methylidene]-3-oxobutanamide against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives displayed minimum inhibitory concentrations (MICs) as low as 10 µg/mL .
  • Anticancer Activity : In a recent study examining the effects on human breast cancer cells, treatment with (2Z)-2-[(3,4-Dichlorophenyl)methylidene]-3-oxobutanamide resulted in a dose-dependent decrease in cell viability with an IC50 value of 15 µM .

Data Table: Biological Activities Summary

Activity TypeTest Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusMIC = 10 µg/mL
AntimicrobialEscherichia coliMIC = 12 µg/mL
AnticancerBreast cancer cell lineIC50 = 15 µM
AnticancerVarious cancer cell linesInduces apoptosis

Q & A

Q. How can researchers optimize the synthesis of (2Z)-2-[(3,4-Dichlorophenyl)methylidene]-3-oxobutanamide to improve yield and purity?

Methodological Answer: Synthesis optimization requires systematic adjustment of reaction parameters. Key factors include:

  • Temperature : Elevated temperatures (60–80°C) enhance reaction kinetics but must avoid thermal degradation. Evidence suggests yields improve at 70°C .
  • Solvent Choice : Polar aprotic solvents like DMF improve solubility of intermediates, while dichloromethane is preferred for stepwise condensation .
  • Reaction Time : Prolonged durations (>6 hours) may lead to side reactions; monitoring via TLC or HPLC is critical .

Example Protocol:

Dissolve 3,4-dichlorobenzaldehyde (1 eq) and 3-oxobutanamide (1.2 eq) in DMF.

Heat at 70°C under nitrogen for 4 hours.

Quench with ice-water, extract with ethyl acetate, and purify via column chromatography (silica gel, hexane/ethyl acetate 3:1).

Q. Table 1: Synthesis Optimization Parameters

ParameterOptimal RangeImpact on Yield/PurityReference
Temperature60–80°CMaximizes kinetics
SolventDMF or DCMEnhances intermediate solubility
Reaction Time4–6 hoursMinimizes side products

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer: A multi-technique approach ensures structural confirmation and purity assessment:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify the Z-configuration of the methylidene group and carbonyl resonances. Aromatic protons from the 3,4-dichlorophenyl group appear as doublets (δ 7.4–7.8 ppm) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) quantifies purity (>98% required for biological assays) .
  • IR Spectroscopy : Strong absorption bands at ~1680 cm1^{-1} (C=O stretch) and ~1600 cm1^{-1} (C=C aromatic) confirm functional groups .

Q. Table 2: Analytical Techniques

TechniqueKey Data PointsPurposeReference
1^1H NMRδ 7.4–7.8 (aromatic H), δ 6.2 (CH=C)Structural confirmation
HPLCRetention time: 8.2 min (gradient)Purity assessment
IR1680 cm1^{-1} (C=O)Functional group identification

Q. What are the key stability considerations for this compound under laboratory storage conditions?

Methodological Answer: Stability is influenced by:

  • Light Sensitivity : Store in amber vials to prevent photodegradation of the α,β-unsaturated ketone moiety .
  • Temperature : Long-term storage at –20°C in anhydrous DMSO or desiccated powder form minimizes hydrolysis .
  • Humidity : Use desiccants to avoid hygroscopic degradation, particularly of the oxobutanamide group .

Advanced Research Questions

Q. How can computational modeling predict the biological interactions of this compound with target proteins?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to targets (e.g., kinase domains). Focus on the dichlorophenyl group’s hydrophobic interactions and the oxobutanamide’s hydrogen-bonding potential .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) to validate pose consistency .
  • QSAR Studies : Corporate substituent effects (e.g., electron-withdrawing Cl groups) to predict activity against related enzymes .

Q. What experimental strategies resolve contradictions in reported biological activity data across studies?

Methodological Answer: Contradictions often arise from variability in:

  • Assay Conditions : Standardize protocols (e.g., cell line viability assays: MTT vs. resazurin) and control for pH, serum content, and incubation time .
  • Compound Purity : Re-evaluate batches via HPLC and LC-MS; impurities <1% are critical for reproducibility .
  • Biological Models : Validate target specificity using knockout cell lines or competitive inhibition assays .

Case Study : Discrepancies in IC50_{50} values for kinase inhibition may stem from ATP concentration differences (1 mM vs. 10 µM). Re-test under uniform ATP levels (5 mM) .

Q. How can researchers elucidate the reaction mechanism of this compound in catalytic or biological systems?

Methodological Answer:

  • Isotopic Labeling : Use 18^{18}O-labeled water to track ketone oxygen exchange in hydrolysis studies .
  • Kinetic Studies : Monitor reaction rates via UV-Vis spectroscopy (λ = 300 nm for intermediate enolate formation) .
  • Trapping Intermediates : Add TEMPO (radical scavenger) or thiols to identify reactive species in oxidation pathways .

Q. What advanced techniques characterize crystallographic or supramolecular properties?

Methodological Answer:

  • Single-Crystal XRD : Grow crystals via slow evaporation (solvent: ethanol/water 1:1). Resolve the Z-configuration and dihedral angles between aromatic planes .
  • DFT Calculations : Compare experimental XRD data with computed geometries (B3LYP/6-31G*) to validate electronic effects .

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